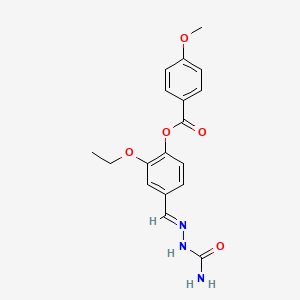
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-bromo benzoate de 4-(2-((4-méthylphényl)sulfonyl)carbohydrazonoyl)phényle est un composé organique complexe de formule moléculaire C21H17BrN2O4S et de masse molaire de 473,349 g/mol . Ce composé est connu pour sa structure chimique unique, qui comprend un groupe sulfonyle, un groupe carbohydrazonoyle et un groupe bromobenzoate. Il est principalement utilisé dans la recherche de découverte précoce et fait partie d'une collection de produits chimiques rares et uniques .
Méthodes De Préparation
La préparation du 2-bromo benzoate de 4-(2-((4-méthylphényl)sulfonyl)carbohydrazonoyl)phényle implique plusieurs voies de synthèse et conditions de réaction. La synthèse commence généralement par la réaction du chlorure de 4-méthylbenzènesulfonyle avec l'hydrazine pour former l'hydrazide sulfonyle correspondant. Cet intermédiaire est ensuite réagi avec l'acide 2-bromobenzoïque en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour donner le produit final . Les conditions de réaction nécessitent souvent des solvants anhydres et une atmosphère inerte pour prévenir les réactions secondaires.
Analyse Des Réactions Chimiques
Le 2-bromo benzoate de 4-(2-((4-méthylphényl)sulfonyl)carbohydrazonoyl)phényle subit divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome dans le groupe benzoate peut être substitué par des nucléophiles tels que des amines ou des thiols dans des conditions appropriées.
Réactions d'oxydation et de réduction : Les groupes sulfonyle et carbohydrazonoyle peuvent subir des réactions d'oxydation et de réduction, respectivement, conduisant à la formation de différents états d'oxydation et dérivés.
Réactions de couplage : Le composé peut participer à des réactions de couplage avec d'autres composés aromatiques pour former des structures plus complexes.
Les réactifs couramment utilisés dans ces réactions comprennent des bases comme l'hydroxyde de sodium, des agents réducteurs comme le borohydrure de sodium et des agents oxydants comme le peroxyde d'hydrogène . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 2-bromo benzoate de 4-(2-((4-méthylphényl)sulfonyl)carbohydrazonoyl)phényle a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 2-bromo benzoate de 4-(2-((4-méthylphényl)sulfonyl)carbohydrazonoyl)phényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes sulfonyle et carbohydrazonoyle sont connus pour interagir avec les enzymes et les protéines, inhibant potentiellement leur activité. Le groupe bromobenzoate peut également jouer un rôle dans la liaison à des récepteurs ou des composants cellulaires spécifiques . Des recherches supplémentaires sont nécessaires pour élucider complètement les cibles moléculaires et les voies impliquées.
Applications De Recherche Scientifique
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The sulfonyl and carbohydrazonoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzoate moiety may also play a role in binding to specific receptors or cellular components . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Le 2-bromo benzoate de 4-(2-((4-méthylphényl)sulfonyl)carbohydrazonoyl)phényle peut être comparé à des composés similaires tels que :
Benzoate de 4-(2-((4-méthylphényl)sulfonyl)carbohydrazonoyl)phényle : Ce composé a une structure similaire mais n'a pas d'atome de brome, ce qui peut affecter sa réactivité et son activité biologique.
2-bromo benzoate de 4-(2-((4-chlorophényl)sulfonyl)carbohydrazonoyl)phényle : La présence d'un atome de chlore au lieu d'un groupe méthyle peut conduire à des propriétés chimiques et biologiques différentes.
2-bromo benzoate de 4-(2-((4-méthylphényl)sulfonyl)carbohydrazonoyl)phényle : La position de l'atome de brome sur le cycle benzoate peut influencer la réactivité du composé et ses interactions.
Propriétés
Numéro CAS |
359599-30-7 |
|---|---|
Formule moléculaire |
C21H17BrN2O4S |
Poids moléculaire |
473.3 g/mol |
Nom IUPAC |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H17BrN2O4S/c1-15-6-12-18(13-7-15)29(26,27)24-23-14-16-8-10-17(11-9-16)28-21(25)19-4-2-3-5-20(19)22/h2-14,24H,1H3/b23-14+ |
Clé InChI |
CGTBRYZSWZWSGX-OEAKJJBVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015478.png)



![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)


![2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015525.png)
![9-Chloro-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12015527.png)
![(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12015528.png)

![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12015535.png)
![3,4-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12015541.png)
![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)
